1-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine
Overview
Description
1-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine is a chemical compound with the molecular formula C6H12N6 It is a derivative of piperazine, where a tetrazole ring is attached to the piperazine moiety via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine can be synthesized through a multistep process involving the formation of the tetrazole ring followed by its attachment to the piperazine moiety. One common method involves the reaction of piperazine with a suitable tetrazole precursor under controlled conditions. For example, the reaction of piperazine with 5-chloromethyl-1H-tetrazole in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the tetrazole ring or the piperazine moiety.
Substitution: The compound can undergo substitution reactions, particularly at the tetrazole ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce various functional groups to the tetrazole ring .
Scientific Research Applications
1-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Mechanism of Action
The mechanism of action of 1-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: A compound with a similar tetrazole ring but different core structure.
1-(1H-tetrazol-5-yl)methyl-3,4-dihydro-2H-pyrrolium azide: Another tetrazole derivative with distinct properties.
Uniqueness
1-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine is unique due to its specific combination of the piperazine and tetrazole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(2H-tetrazol-5-ylmethyl)piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6/c1-3-12(4-2-7-1)5-6-8-10-11-9-6/h7H,1-5H2,(H,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHUTVXOJLTDME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NNN=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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